molecular formula C10H10BrClN2OS B14023718 (5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone

(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone

Cat. No.: B14023718
M. Wt: 321.62 g/mol
InChI Key: HEZBBSXCDPJOQF-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone is a chemical compound with the molecular formula C10H10BrClN2OS and a molecular weight of 321.62 g/mol . It is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and a thiomorpholine moiety attached via a methanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of (5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone involves multiple steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with 5-bromo-2-chloropyridine and thiomorpholine.

    Reaction Conditions: The reaction typically involves the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 5-bromo-2-chloropyridine is reacted with thiomorpholine in the presence of the base and solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone undergoes various types of chemical reactions, including :

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide (NaOH), and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone involves its interaction with molecular targets such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a specific biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone can be compared with other similar compounds, such as :

    (5-Chloropyridin-2-yl)(thiomorpholino)methanone: Similar structure but with a chlorine atom instead of bromine.

    (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone: Similar structure but with a morpholine moiety instead of thiomorpholine.

    5-Bromo-2-chloropyridine: Lacks the thiomorpholine and methanone groups, making it less complex.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrClN2OS

Molecular Weight

321.62 g/mol

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C10H10BrClN2OS/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2

InChI Key

HEZBBSXCDPJOQF-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

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